Leukotriene B4

Übersicht

Beschreibung

Leukotriene B4 is a potent lipid mediator involved in inflammation. It is produced by leukocytes in response to inflammatory stimuli and plays a crucial role in the immune response by recruiting and activating leukocytes, particularly neutrophils, to sites of tissue damage or infection . This compound is synthesized from arachidonic acid through the action of the enzyme leukotriene-A4 hydrolase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leukotriene B4 is synthesized in vivo from leukotriene A4 by the enzyme leukotriene-A4 hydrolase . The synthetic route involves the oxidation of arachidonic acid by the enzyme 5-lipoxygenase to form leukotriene A4, which is then hydrolyzed to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as leukocytes, where it is naturally produced in response to inflammatory mediators . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the enzymes required for this compound synthesis in large quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leukotrien B4 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und oxidierte Derivate von Leukotrien B4, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Role in Inflammatory Diseases

LTB4 is recognized for its pro-inflammatory properties and is implicated in several inflammatory diseases, including:

- Atherosclerosis : LTB4 acts as a powerful chemoattractant for immune cells, promoting inflammation within arterial walls. Studies have shown that LTB4 enhances the activity of nuclear factor-kappa B (NF-κB), leading to increased expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This mechanism contributes to the progression of atherosclerosis by facilitating monocyte recruitment and foam cell formation .

- Rheumatoid Arthritis : Research indicates that LTB4 is critical in the pathogenesis of inflammatory arthritis. Mice deficient in 5-lipoxygenase, an enzyme necessary for LTB4 synthesis, exhibit resistance to inflammatory arthritis models, highlighting the importance of LTB4 in leukocyte recruitment to inflamed joints .

- Asthma : Elevated levels of LTB4 have been associated with asthma exacerbations. It enhances neutrophil recruitment and activation, contributing to airway inflammation. In patients with asthma, LTB4 levels correlate with disease severity and response to treatment .

Implications in Metabolic Disorders

Recent studies suggest that LTB4 may play a central role in metabolic diseases such as Type 1 and Type 2 diabetes:

- Type 1 Diabetes : In models of Type 1 diabetes, increased levels of LTB4 are linked to sterile inflammation and insulin resistance. LTB4 enhances macrophage responses to inflammatory stimuli, potentially impairing insulin signaling pathways .

- Type 2 Diabetes : Similar mechanisms are observed in Type 2 diabetes, where LTB4 contributes to insulin resistance by promoting pro-inflammatory cytokine production. Targeting the LTB4/BLT1 axis may offer new therapeutic strategies for managing metabolic disorders .

Allergic Diseases

LTB4 is also involved in various allergic conditions:

- Asthma and Allergic Rhinitis : Elevated levels of LTB4 have been documented in patients with severe asthma and allergic rhinitis. The blockade of the BLT1 receptor has shown potential in reducing inflammation and improving symptoms in corticosteroid-resistant cases .

- Aspirin-Exacerbated Respiratory Disease : In patients with this condition, LTB4 levels increase significantly following aspirin ingestion, correlating with severe respiratory reactions. Understanding the role of LTB4 could lead to better management strategies for affected individuals .

Table 1: Summary of Case Studies Involving this compound

| Disease | Study Focus | Findings |

|---|---|---|

| Atherosclerosis | Role of LTB4 in plaque formation | Increased chemotaxis and inflammation via BLT receptors |

| Rheumatoid Arthritis | Effects of LTB4 on joint inflammation | Resistance observed in 5-lipoxygenase-deficient mice |

| Type 2 Diabetes | Impact on insulin signaling | Enhanced inflammation linked to insulin resistance |

| Asthma | Correlation between LTB4 levels and disease severity | Elevated levels associated with exacerbations |

Wirkmechanismus

Leukotriene B4 exerts its effects by binding to specific receptors on the surface of leukocytes, primarily the this compound receptor 1 (BLT1) and this compound receptor 2 (BLT2) . This binding triggers a cascade of intracellular signaling pathways that lead to the activation and recruitment of leukocytes to sites of inflammation . The primary molecular targets include G-protein coupled receptors, which mediate the chemoattractant and pro-inflammatory effects of this compound .

Vergleich Mit ähnlichen Verbindungen

Leukotrien B4 ist Teil der Leukotrienfamilie, die mehrere andere Verbindungen mit ähnlichen Strukturen und Funktionen umfasst:

Leukotrien A4: Der Vorläufer von Leukotrien B4, der an den ersten Schritten der Leukotriensynthese beteiligt ist.

Leukotrien C4, D4 und E4: Dies sind Cysteinyl-Leukotriene, die an Bronchokonstriktion und Gefäßpermeabilität beteiligt sind.

Leukotrien B5: Ein weniger potentes Analogon von Leukotrien B4, das aus Eicosapentaensäure gewonnen wird.

Einzigartigkeit von Leukotrien B4: Leukotrien B4 ist einzigartig in seinen potenten chemotaktischen Eigenschaften und seiner Fähigkeit, eine breite Palette von Immunzellen zu aktivieren, was es zu einem wichtigen Mediator in der Entzündungsreaktion macht .

Biologische Aktivität

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, primarily synthesized by the enzyme 5-lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of LTB4, supported by research findings, case studies, and data tables.

LTB4 is produced from leukotriene A4 (LTA4) through the action of LTA4 hydrolase. The biosynthesis occurs mainly in phagocytes, mast cells, and basophils in response to inflammatory stimuli. LTB4 acts primarily through two G protein-coupled receptors: BLT1 and BLT2 , which mediate its chemotactic effects on various immune cells, including neutrophils and eosinophils .

Table 1: Key Characteristics of LTB4 Receptors

| Receptor | Type | Primary Function |

|---|---|---|

| BLT1 | G protein-coupled | Mediates chemotaxis and inflammation |

| BLT2 | G protein-coupled | Involved in immune cell activation |

Biological Activities

-

Chemotaxis and Immune Response :

- LTB4 is recognized for its ability to attract leukocytes to sites of inflammation. It enhances the migration of neutrophils and other immune cells towards areas of tissue damage or infection .

- Studies have shown that gradients of LTB4 orchestrate leukocyte recruitment, facilitating swarming behavior critical for effective immune responses .

-

Inflammation :

- LTB4 is implicated in various inflammatory diseases, including arthritis and asthma. For instance, mice deficient in 5-lipoxygenase exhibited resistance to inflammatory arthritis, underscoring LTB4's role in disease pathogenesis .

- Elevated levels of LTB4 have been associated with acute respiratory distress syndrome (ARDS), where it serves as a prognostic marker for mortality .

- Atherosclerosis :

Case Studies

- Inflammatory Arthritis : A study involving K/B × N serum-transfer arthritis demonstrated that inhibition of LTB4 synthesis significantly reduced arthritis severity in treated mice. This highlights the therapeutic potential of targeting LTB4 pathways in inflammatory conditions .

- Acute Respiratory Distress Syndrome (ARDS) : In a clinical study comparing ARDS patients with those at risk, plasma concentrations of LTB4 were significantly higher in ARDS patients during the first 24 hours post-admission, suggesting its utility as a biomarker for disease severity .

Research Findings

Recent advancements include the development of genetically encoded sensors for real-time monitoring of LTB4 levels in vivo. This technology allows researchers to visualize how LTB4 gradients influence leukocyte behavior during inflammation . Additionally, pharmacological inhibition of LTB4 has shown promise in reversing pulmonary hypertension by mitigating inflammatory responses associated with vascular damage .

Eigenschaften

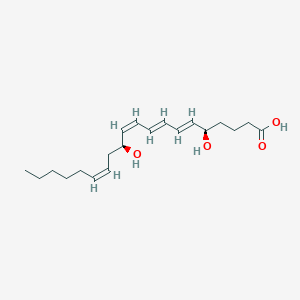

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSSYRCGWBHLG-AMOLWHMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037162 | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Fisher Scientific MSDS], Solid | |

| Record name | Leukotriene B4 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71160-24-2 | |

| Record name | Leukotriene B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71160-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene B4 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leukotriene B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.